molecular formula C7H16ClNO2 B1532337 2-(Ethylamino)-3-methylbutanoic acid hydrochloride CAS No. 1396964-36-5

2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Cat. No.: B1532337
CAS No.: 1396964-36-5
M. Wt: 181.66 g/mol
InChI Key: JWLYHFJTSCYZOZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and ethylamine.

    Formation of the Amide Bond: The carboxylic acid group of 3-methylbutanoic acid reacts with ethylamine to form an amide bond. This reaction is often facilitated by coupling agents like carbodiimides or using activating agents such as thionyl chloride.

    Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Steps: Utilizing techniques such as crystallization, filtration, and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(Ethylamino)-3-methylbutanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-3-methylbutanoic acid hydrochloride: Similar structure with a methylamino group instead of an ethylamino group.

    2-(Ethylamino)-3-ethylbutanoic acid hydrochloride: Similar structure with an additional ethyl group on the butanoic acid backbone.

    2-(Ethylamino)-3-methylpropanoic acid hydrochloride: Similar structure with a propanoic acid backbone instead of butanoic acid.

Uniqueness

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(ethylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-8-6(5(2)3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYHFJTSCYZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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